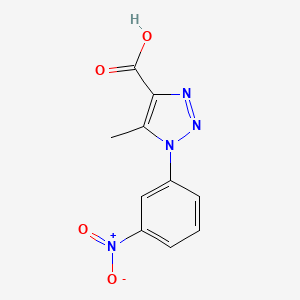![molecular formula C17H15ClN4O2S B2939542 Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448056-49-2](/img/structure/B2939542.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzo[c][1,2,5]thiadiazole . It has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities .
Synthesis Analysis
The compound has been synthesized as part of a series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles . The synthetic strategy involved the use of Sonogashira and Stille reactions .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods .Chemical Reactions Analysis
The compound has been used as a reactant in the synthesis of 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It has also been used in the Miyaura borylation and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 81-86 °C . Its empirical formula is C12H15BN2O2S and it has a molecular weight of 262.14 .Aplicaciones Científicas De Investigación
Photovoltaic Applications
Benzo[c][1,2,5]thiadiazole derivatives are known for their use in photovoltaic devices due to their donor-acceptor-donor (D-A-D) structures. They serve as internal acceptors and anchor acceptors in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the thiadiazole ring makes it an excellent component for photovoltaic materials, enhancing the efficiency of electron transfer, which is crucial for solar energy conversion .
Organic Electronics
In the field of organic electronics, particularly OLEDs, benzo[c][1,2,5]thiadiazole-based compounds are valuable due to their electroluminescent properties. They can be used as emitters for high-performance deep-red/near-infrared OLEDs. The ability to fine-tune the electronic properties of these compounds by modifying their structure makes them versatile for developing new OLED materials .
Fluorophores and Sensors
These compounds can function as fluorophores due to their strong fluorescence emission. This property is utilized in designing fluorescent sensors, which can detect various environmental and biological analytes. The high sensitivity and selectivity of these sensors are attributed to the structural features of the benzo[c][1,2,5]thiadiazole core .
Organophotocatalysis
The benzo[c][1,2,5]thiadiazole motif is also explored for its potential as a visible-light organophotocatalyst. These compounds can initiate photoredox reactions under visible light, which is a growing area of interest in green chemistry for developing sustainable synthetic methods .
Anticancer Research
In medicinal chemistry, benzo[c][1,2,5]thiadiazole derivatives are investigated for their anticancer properties. The incorporation of boron atoms into these compounds has shown potential in hypoxia inhibition, which is a condition often associated with tumor environments. These compounds could serve as therapeutic agents in cancer treatment strategies .
Electrocatalytic Hydrogen Production
The electrocatalytic properties of benzo[c][1,2,5]thiadiazole derivatives are being studied for hydrogen production. Their ability to act as catalysts in the electrochemical splitting of water to generate hydrogen gas is of significant interest in the field of sustainable energy .
Mecanismo De Acción
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-13-2-1-7-19-16(13)24-12-5-8-22(9-6-12)17(23)11-3-4-14-15(10-11)21-25-20-14/h1-4,7,10,12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDEJGAWNEZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)



![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)
